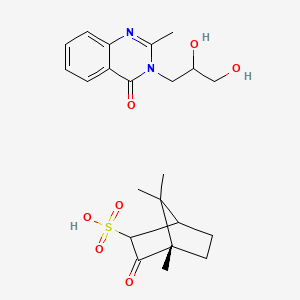
Einecs 236-995-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 236-995-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of Einecs 236-995-5 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and vary by manufacturer, the general approach includes:
Synthetic Routes: The compound is typically synthesized through a series of chemical reactions that may involve the use of catalysts, solvents, and specific temperature and pressure conditions.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the purity and yield of the final product. This may include maintaining specific pH levels, using inert atmospheres, and employing purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Einecs 236-995-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or acetone, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Einecs 236-995-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.
Medicine: Research in medicine explores its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: In industrial settings, this compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Einecs 236-995-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Einecs 236-995-5 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 236-675-5 (titanium dioxide) and Einecs 239-934-0 (mercurous oxide).
Uniqueness: The specific chemical properties, reactivity, and applications of this compound distinguish it from other compounds in its class.
Properties
CAS No. |
13572-62-8 |
|---|---|
Molecular Formula |
C22H30N2O7S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one;(4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C12H14N2O3.C10H16O4S/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h2-5,9,15-16H,6-7H2,1H3;6-7H,4-5H2,1-3H3,(H,12,13,14)/t;6?,7?,10-/m.1/s1 |
InChI Key |
AZLNCBYQIKCHCU-NIRVRFMNSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.C[C@]12CCC(C1(C)C)C(C2=O)S(=O)(=O)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O.CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















